molecular formula C10H9BrF4 B13539607 3-(3-Bromopropyl)-4-fluorobenzotrifluoride

3-(3-Bromopropyl)-4-fluorobenzotrifluoride

Katalognummer: B13539607
Molekulargewicht: 285.08 g/mol
InChI-Schlüssel: OLZPYQDCWLVFEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromopropyl)-4-fluorobenzotrifluoride is an organic compound that features a bromopropyl group attached to a fluorobenzotrifluoride core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-4-fluorobenzotrifluoride typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorobenzotrifluoride derivative is reacted with a bromopropyl halide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromopropyl)-4-fluorobenzotrifluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while elimination reactions typically produce alkenes.

Wirkmechanismus

The mechanism by which 3-(3-Bromopropyl)-4-fluorobenzotrifluoride exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Bromopropyl)-4-fluorobenzotrifluoride is unique due to the presence of both a bromopropyl group and a fluorobenzotrifluoride core. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Eigenschaften

Molekularformel

C10H9BrF4

Molekulargewicht

285.08 g/mol

IUPAC-Name

2-(3-bromopropyl)-1-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9BrF4/c11-5-1-2-7-6-8(10(13,14)15)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI-Schlüssel

OLZPYQDCWLVFEZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)CCCBr)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.